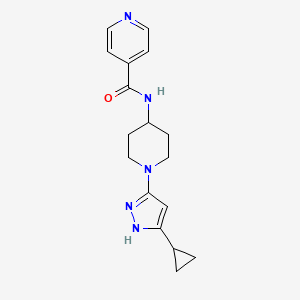

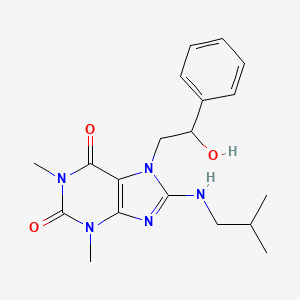

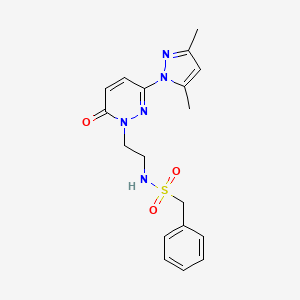

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)isonicotinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)isonicotinamide” is a chemical compound that is widely used in scientific experiments due to its biological and chemical properties. It has been identified as a potent, selective, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12) .

科学研究应用

Cancer Research and Anticancer Activity

The compound’s inhibitory effects on p21-activated kinase 4 (PAK4) make it promising for cancer therapy. PAK4 is a serine/threonine protein kinase involved in cell growth, apoptosis inhibition, and cytoskeleton regulation. Notably, compounds 8d and 9c exhibit potent inhibitory activity against PAK4, with IC50 values of 0.060 μM and 0.068 μM, respectively. Additionally, these compounds demonstrate antiproliferative effects against the A549 cell line, impacting cell cycle distribution, migration, and invasion .

Treatment of Idiopathic Pulmonary Fibrosis (IPF)

IPF is a chronic, fatal lung disease with limited treatment options. The compound 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide has shown promise as an inhibitor for IPF. Further research is needed to explore its efficacy in clinical settings .

Antileishmanial and Antimalarial Properties

Compound 13, structurally related to our target compound, exhibits potent in vitro antipromastigote activity. Molecular simulation studies suggest that it binds favorably to the LmPTR1 pocket, making it a potential candidate for antileishmanial therapy .

Cytotoxic Effects Against Cancer Cell Lines

A series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives, including our compound, display superior cytotoxicity against cancer cell lines (MCF-7, HCT-116, and HepG-2). These compounds could serve as alternatives to existing therapies .

Antitubercular Activity

(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, derived from pyridine and indole, have been investigated for their in vitro antitubercular activity. Although not directly related to our compound, this highlights the broader potential of similar structural motifs .

作用机制

Target of Action

The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide is p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, which are activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays a critical role in cellular functions, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .

Mode of Action

The compound interacts with PAK4 by occupying the hydrophobic cavity of the P-loop pocket . This interaction inhibits the activity of PAK4, leading to changes in cell growth, apoptosis, and cytoskeleton functions .

Biochemical Pathways

The inhibition of PAK4 affects the downstream pathways related to cell growth, apoptosis, and cytoskeleton functions

Result of Action

The inhibition of PAK4 by this compound results in significant antiproliferative activity against the A549 cell line . It also inhibits cell cycle distribution, migration, and invasion of this cell line .

属性

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O/c23-17(13-3-7-18-8-4-13)19-14-5-9-22(10-6-14)16-11-15(20-21-16)12-1-2-12/h3-4,7-8,11-12,14H,1-2,5-6,9-10H2,(H,19,23)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPNIIVHBBUDFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)isonicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2385517.png)

![[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B2385520.png)

![methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2385522.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2385524.png)

![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline](/img/structure/B2385534.png)

![6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2385536.png)